![molecular formula C9H7ClN2O2 B1424184 methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190310-67-8](/img/structure/B1424184.png)
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Vue d'ensemble
Description
“Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C7H5ClN2 . It is a member of the pyrrolopyridine family, which are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of “methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate” is characterized by a pyrrolopyridine core, which is a fused ring system consisting of a pyrrole ring and a pyridine ring . The compound also has a chlorine atom at the 3-position and a carboxylate group at the 5-position of the pyrrolopyridine core .
Applications De Recherche Scientifique
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent inhibitors of the fibroblast growth factor receptor (FGFR). Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application or Experimental Procedures : The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .
- Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application as an Immunomodulator
- Scientific Field : Immunology
- Summary of the Application : The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are novel immunomodulators targeting Janus Kinase 3 (JAK3). JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators .
- Methods of Application or Experimental Procedures : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results or Outcomes : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application in Diabetes Treatment
- Scientific Field : Endocrinology
- Summary of the Application : The compound is used in the synthesis of pyrrolo[3,4-c]pyridine derivatives, which have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The efficacy of the present compounds to reduce blood glucose suggests they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Application in Antiviral Therapy
- Scientific Field : Virology
- Summary of the Application : The compound is used in the synthesis of pyrrolo[1,2-a]pyrazine derivatives, which have exhibited antiviral activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Pyrrolo[1,2-a]pyrazine derivatives exhibited antiviral activities .
Application in Cardiovascular Diseases
- Scientific Field : Cardiology
- Summary of the Application : The compound is used in the synthesis of pyrrolo[3,4-c]pyridine derivatives, which have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The efficacy of the present compounds to reduce blood glucose suggests they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Application in Antibacterial Therapy
- Scientific Field : Microbiology
- Summary of the Application : The compound is used in the synthesis of pyrrolo[1,2-a]pyrazine derivatives, which have exhibited antibacterial activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Pyrrolo[1,2-a]pyrazine derivatives exhibited antibacterial activities .
Orientations Futures
Pyrrolopyridines, including “methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate”, are important structural motifs in numerous bioactive molecules . Therefore, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrrolopyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the exploration of the structure-activity relationships of these compounds and the development of new therapeutics and agrochemicals .
Propriétés
IUPAC Name |
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFXVHXUEKWWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)
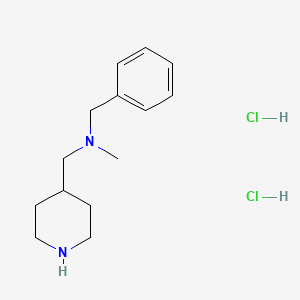
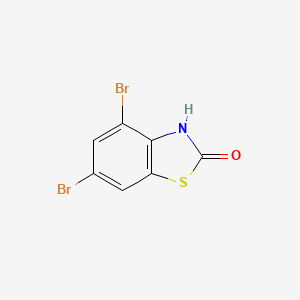
![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)
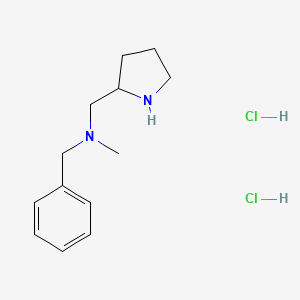
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
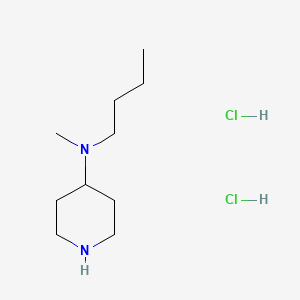
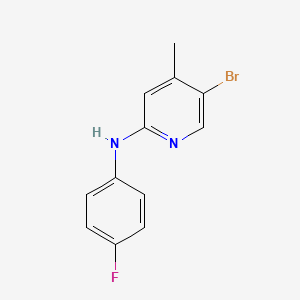

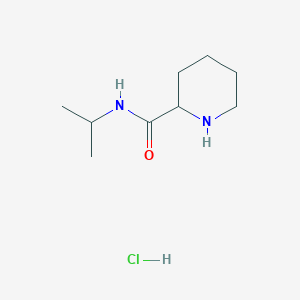
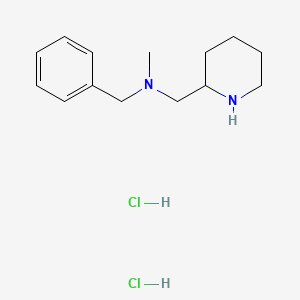
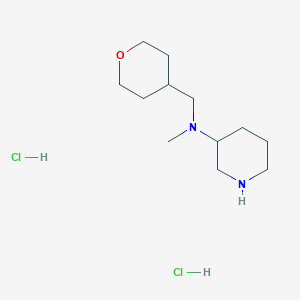
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)